![molecular formula C13H14N4O3 B2749467 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine CAS No. 1033847-04-9](/img/structure/B2749467.png)
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, also known as NPPO, is a synthetic compound that has been widely used in scientific research. This compound has been shown to exhibit various biological activities, making it a valuable tool for studying different biological processes.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Biologically Active Compounds : Morpholine derivatives have been synthesized and investigated for their role as intermediates in creating biologically active compounds. These include anticancer agents, where the morpholine moiety plays a crucial role in the synthesis of small molecule inhibitors with potential anticancer properties (Wang et al., 2016).
Antimicrobial Activity : Compounds containing morpholine and nitro-phenyl structures have demonstrated antimicrobial activity. This includes sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, highlighting the importance of the morpholine moiety in enhancing antimicrobial potency (Janakiramudu et al., 2017).
Chemical Synthesis and Characterization
- Synthesis of Complex Molecules : Research on morpholine derivatives has led to the development of novel synthetic routes for complex molecules, showcasing the versatility of these compounds in chemical synthesis. Highly diastereoselective synthesis methods have been developed for novel chromanes, indicating the utility of morpholine-containing compounds in producing stereochemically complex structures (Korotaev et al., 2017).
Mechanistic Studies and Molecular Docking
- DNA Interaction and Anticancer Research : Studies have also focused on understanding the interaction mechanisms of morpholine derivatives with biological targets, such as DNA. This research is crucial for the development of drugs with specific mechanisms of action, including those that intercalate with DNA or inhibit enzymes involved in cancer progression (Perdisatt et al., 2018).
Propriétés
IUPAC Name |
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-17(19)13-9-10(11-3-4-14-15-11)1-2-12(13)16-5-7-20-8-6-16/h1-4,9H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZJNMYEYGRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=CC=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2749384.png)
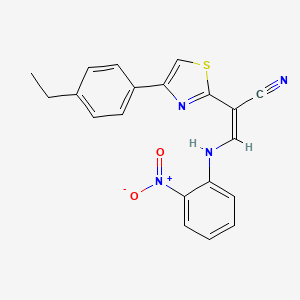
![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)
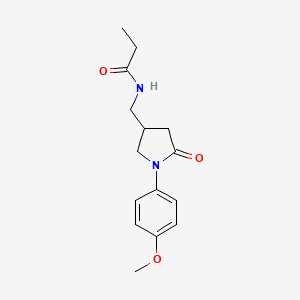
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)
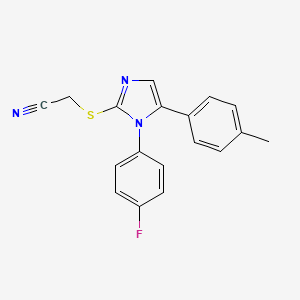
![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)
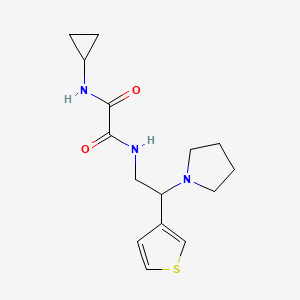
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)
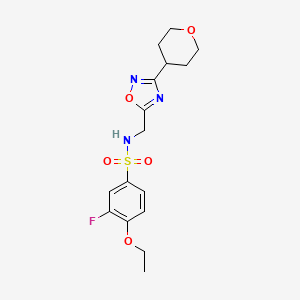
![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)
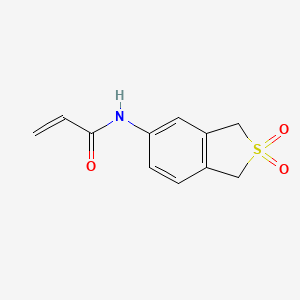
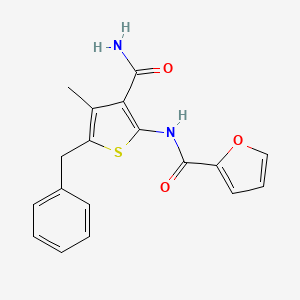
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)